6-Methoxychroman-4-one

Descripción general

Descripción

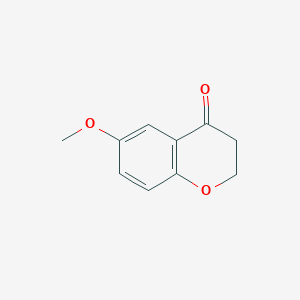

6-Methoxychroman-4-one, also known as 6-methoxy-2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound that belongs to the chromanone family. This compound is characterized by a benzene ring fused to a dihydropyran ring with a methoxy group at the 6th position. It is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2-hydroxyacetophenone with methoxyacetaldehyde, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of methoxy-substituted phenols and appropriate diketones under similar conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 6-Methoxychroman-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromanone ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions

Major Products Formed: The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, depending on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 6-Methoxychroman-4-one exhibits several biological activities, including:

- Anticancer Activity : Several derivatives have shown promising cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Certain studies suggest that it may have protective effects on neuronal cells, making it a candidate for treating neurodegenerative diseases.

Anticancer Research

This compound derivatives have been evaluated for their anticancer properties. For instance, a study highlighted that specific derivatives exhibited significant cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents .

| Compound Name | Structure | Evaluation | Findings |

|---|---|---|---|

| 3-Benzylidene-6-methoxychroman-4-one | Structure | In vitro cytotoxicity against leukemia cells | IC50 values indicate potent activity |

Neurodegenerative Disease Treatment

The compound has been investigated for its role in Alzheimer's disease diagnostics. A series of derivatives were synthesized and evaluated for their binding affinities to amyloid-beta plaques, which are characteristic of Alzheimer's pathology. For example:

| Compound Name | Binding Affinity (Ki) | Application |

|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 nM | Diagnostic imaging agent for Alzheimer’s disease |

These findings highlight the potential of this compound derivatives as diagnostic tools in early detection of Alzheimer's disease through imaging techniques .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Its ability to inhibit lipid peroxidation and scavenge free radicals positions it as a candidate for therapeutic use in oxidative stress-related conditions.

Case Study 1: Anticancer Activity

In a study conducted by researchers at [Institution], several analogs of this compound were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions on the chromanone core exhibited enhanced anticancer activity, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects on neuronal survival rates, suggesting its potential utility in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of 6-Methoxychroman-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.

Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

Signal Transduction: It modulates signaling pathways related to cell proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

6-Methoxychroman-4-one can be compared with other similar compounds such as:

Chroman-4-one: Lacks the methoxy group and has different biological activities.

Flavanone: Similar structure but with a different substitution pattern, leading to distinct pharmacological properties.

Isoflavanone: Another related compound with variations in the position of the phenyl group, resulting in unique biological effects

Actividad Biológica

6-Methoxychroman-4-one, a member of the chromanone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 6-position and a carbonyl group at the 4-position of the chroman ring. Its molecular formula is , with a molecular weight of approximately 178.18 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells.

- Antimicrobial Activity : The compound demonstrates inhibition against various bacterial and fungal strains.

- Anticancer Potential : Studies reveal that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential anticancer agent.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Inhibits proliferation in cancer cell lines |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or inflammation.

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, demonstrating significant inhibition comparable to standard antioxidants like vitamin E .

-

Anticancer Activity :

- In vitro studies assessed the effects of this compound on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated an IC50 value indicating effective inhibition of cell growth .

- Another study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction in cancer cells .

- Microbial Inhibition :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 7-Bromo-6-methoxychroman-4-one | Bromine at position 7 | Anticancer, antimicrobial |

| 8-Bromo-6-methoxychroman-4-one | Bromine at position 8 | Anti-inflammatory |

| 6-Hydroxy-7-methoxy-chromanone | Hydroxyl group at position 6 | Antioxidant |

The unique substitution pattern in this compound enhances its biological activity compared to other derivatives lacking these specific modifications.

Propiedades

IUPAC Name |

6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYOSKKKUPTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404866 | |

| Record name | 6-methoxychroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-17-5 | |

| Record name | 6-methoxychroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 6-methoxychroman-4-one?

A1: this compound has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. While specific spectroscopic data is not provided in the excerpts, researchers commonly utilize NMR, MS, IR, and UV analyses to characterize this compound. [] For example, the presence of characteristic peaks in 1H and 13C NMR spectra can confirm the structure and substitution pattern of the molecule.

Q2: Have any studies explored the potential antifungal activity of this compound derivatives?

A2: Yes, research indicates that some derivatives of this compound, specifically 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, exhibit antifungal properties. [] This suggests that modifications to the core structure can impact biological activity and warrant further investigation for potential therapeutic applications.

Q3: What is known about the synthesis of this compound and its analogs?

A3: Several synthetic approaches to this compound and its analogs have been reported. One study describes a novel protocol for synthesizing (E)-3-benzylidenechroman-4-ones, which utilizes methyl 3-aryl-3-hydroxy-2-methylenepropanoates derived from Baylis-Hillman adducts. [] This methodology allows for the preparation of various derivatives, including the methyl ether of bonducellin, a naturally occurring compound, and the aforementioned antifungal agent, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one.

Q4: Are there any known natural sources of this compound?

A4: Yes, this compound and its derivatives are found in various natural sources. One study isolated 2,2-dimethyl-6-methoxychroman-4-one, along with other benzopyrans, from the basidiomycete fungus Lentinus strigellus when cultivated in specific media. [] This finding highlights the potential of natural product discovery from diverse fungal species.

Q5: Can you elaborate on the structural characteristics of this compound based on crystallographic data?

A5: X-ray crystallography studies provide insights into the three-dimensional structure of this compound and its derivatives. In the case of 3-benzylidene-6-methoxychroman-4-one, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 67.78°. [] The six-membered heterocyclic ring within the chromanone moiety adopts a half-chair conformation. This structural information contributes to understanding the compound's physical and chemical properties.

Q6: Has research explored the inhibition of HMG-CoA reductase using this compound analogs?

A6: Yes, scientists have synthesized indole and chroman analogs of mevinolin, a known HMG-CoA reductase inhibitor, to assess their inhibitory potential. [] Specifically, the chroman analog incorporating the this compound structure demonstrated moderate inhibitory activity against HMG-CoA reductase. This suggests that further modifications and optimization of this scaffold could lead to the development of novel HMG-CoA reductase inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.